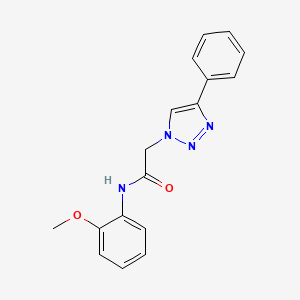
N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Acetamide Formation: The triazole derivative is then reacted with an appropriate acylating agent to form the acetamide group.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of triazole compounds are often explored for their potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(2-Methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazole-1-yl)ethanamide
- N-(2-Methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazole-1-yl)propionamide
Uniqueness
N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other similar compounds.
生物活性
N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a 1,2,3-triazole ring, which is known for its broad range of biological activities. The molecular formula is C16H16N4O, and it features both methoxy and phenyl groups that contribute to its pharmacological properties.
1. Anti-inflammatory Activity
Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of triazole can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 0.84 | Inhibition of TNF-α and IL-6 production |
| Celecoxib | 26.46 (COX-1) / 0.092 (COX-2) | COX inhibition |
The compound demonstrated an IC50 value of 0.84 µM in inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS), suggesting potent anti-inflammatory properties .
2. Antioxidant Activity
In addition to its anti-inflammatory effects, this compound has shown antioxidant activity by reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by free radicals.
3. Anticancer Potential
The triazole derivatives have been explored for their anticancer properties. They are believed to exert their effects by targeting various enzymes involved in cancer cell proliferation. For example, studies have indicated that these compounds can inhibit key pathways associated with tumor growth .
Case Studies
Case Study 1: In Vitro Analysis
A study investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 5 µM, indicating potential as an anticancer agent.
Case Study 2: In Vivo Studies
Another research effort evaluated the compound's efficacy in animal models of inflammation. The administration of the compound resulted in a marked decrease in edema and inflammatory cytokines compared to control groups.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes like cyclooxygenase (COX), which are pivotal in inflammatory processes.
- Modulation of Cytokine Production : It reduces the secretion of pro-inflammatory cytokines from immune cells.
- Antioxidant Defense Activation : The compound enhances the cellular antioxidant defense mechanisms.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-phenyltriazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-16-10-6-5-9-14(16)18-17(22)12-21-11-15(19-20-21)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDKXFMODFAVRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(N=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














